[4-[(E)-[[2-[(2-chlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate
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Overview
Description
This compound, with the systematic name 4-[(E)-[[2-[(2-chlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate , belongs to the class of benzoate esters. It has the molecular formula C25H17Cl2N3O4S and a molecular weight of 526.402 g/mol .
Preparation Methods
Reaction Conditions:: Specific reaction conditions for the synthesis remain elusive, but typical conditions for hydrazine formation and esterification reactions apply.
Industrial Production:: As of now, there is no documented industrial-scale production method for this compound. It is primarily available for early discovery researchers as part of a collection of rare and unique chemicals .
Chemical Reactions Analysis
Reactivity:: This compound may undergo various reactions, including oxidation, reduction, and substitution. without specific data, we can only speculate on the reactivity.
Common Reagents and Conditions::Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions using strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products:: The major products formed during these reactions would depend on the specific conditions and reactants used.
Scientific Research Applications
This compound’s applications span various scientific fields:
Chemistry: It could serve as a building block for the synthesis of other compounds.
Biology: It might exhibit biological activity, warranting investigation as a potential drug candidate.
Medicine: Research could explore its pharmacological properties.
Industry: Its unique structure may find applications in materials science or organic electronics.
Mechanism of Action
Unfortunately, the precise mechanism by which this compound exerts its effects remains unknown. Further research is needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
While direct comparisons are challenging due to limited data, researchers can explore related benzoate esters and evaluate their uniqueness.
Properties
CAS No. |
609778-88-3 |
---|---|
Molecular Formula |
C25H22ClN3O6 |
Molecular Weight |
495.9 g/mol |
IUPAC Name |
[4-[(E)-[[2-[(2-chlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C25H22ClN3O6/c1-33-21-12-9-17(13-22(21)34-2)25(32)35-18-10-7-16(8-11-18)14-28-29-23(30)15-27-24(31)19-5-3-4-6-20(19)26/h3-14H,15H2,1-2H3,(H,27,31)(H,29,30)/b28-14+ |
InChI Key |
JUQJFNXEBVXSAQ-CCVNUDIWSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)CNC(=O)C3=CC=CC=C3Cl)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)CNC(=O)C3=CC=CC=C3Cl)OC |
Origin of Product |
United States |
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